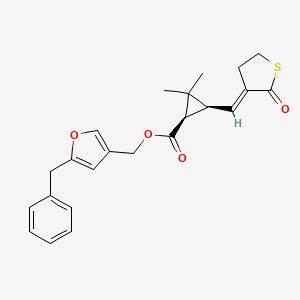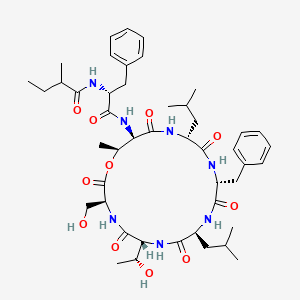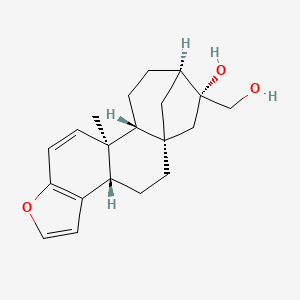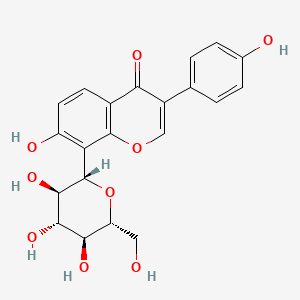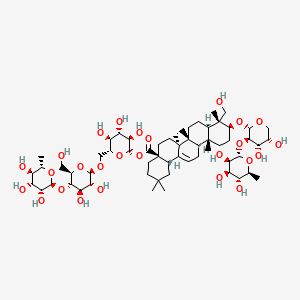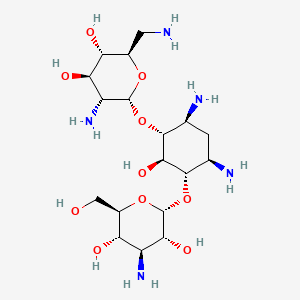
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Descripción general
Descripción
Homonojirimycin inhibits alpha-glucosidase.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have focused on synthesizing new molecules with the piperidine skeleton due to its presence in numerous naturally occurring alkaloids and biologically active compounds. The synthesis aims to establish the stereochemistry of new bio-active molecules. Notably, the NMR spectral studies play a crucial role in determining the configuration and conformation of these molecules, highlighting the importance of stereochemistry in eliciting biological responses (J. Dineshkumar, P. Parthiban, 2018).
Antimicrobial and Antifungal Applications
Compounds derived from piperidin-4-ones have been synthesized and evaluated for their antimicrobial activities against clinically isolated microbial organisms. These compounds, featuring fluoro, chloro, methoxy, or methyl functions on the phenyl rings of the piperidine moiety, have shown potent biological activities against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating their potential as new classes of antibacterial and antifungal agents (J. Thanusu, V. Kanagarajan, M. Gopalakrishnan, 2010).
Antitumor Activity
Research on the regioselective synthesis of dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones has shown considerable anti-tumor properties against various human tumor cells, including colon, breast, leukemia, and prostate cancers. This suggests the potential of these compounds in cancer treatment, with some demonstrating remarkable anti-inflammatory activity as well (A. S. Girgis, 2009).
Vasodilation Properties
New 3-pyridinecarboxylates synthesized for potential vasodilation properties have shown considerable effects in isolated thoracic aortic rings of rats. Compounds within this research demonstrated remarkable vasodilation potency, indicating their potential application in treating cardiovascular diseases (A. S. Girgis et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound (2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters, hence playing a crucial role in the transmission of nerve signals.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates at nerve junctions, leading to prolonged nerve impulses.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway. The accumulation of acetylcholine enhances the stimulation of cholinergic receptors, leading to the prolonged transmission of nerve impulses. This can affect various physiological processes, including muscle contraction, heart rate, and the functioning of certain glands .
Pharmacokinetics
It is known that the compound is stable under normal storage conditions
Result of Action
The inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine can lead to a range of effects. These include increased muscle contraction, slowed heart rate, and increased secretion from certain glands. In high concentrations, it can lead to a state of continuous muscle contraction, which can be harmful .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with acetylcholinesterase . Additionally, the presence of other substances can influence its absorption and distribution within the body.
Propiedades
IUPAC Name |
(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVUFWXGNIFGNC-QTSLKERKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923002 | |
| Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
CAS RN |
119557-99-2 | |
| Record name | Homonojirimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




